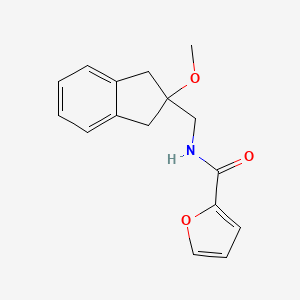
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide: is a synthetic organic compound that features a unique structure combining an indene moiety with a furan carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide typically involves the following steps:
Formation of the Indene Derivative: The starting material, 2-methoxy-2,3-dihydro-1H-indene, can be synthesized via the reduction of 1-methoxy-1H-indene using a suitable reducing agent such as sodium borohydride in methanol.
Alkylation: The indene derivative is then alkylated with a suitable alkyl halide, such as chloromethyl furan-2-carboxylate, in the presence of a base like potassium carbonate to form the intermediate.
Amidation: The intermediate is then subjected to amidation with ammonia or an amine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism by which N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
相似化合物的比较
Similar Compounds
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but with a benzamide group instead of a furan carboxamide.
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both an indene moiety and a furan carboxamide group. This combination provides distinct chemical properties and potential biological activities that are not found in compounds with only one of these features.
属性
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-16(9-12-5-2-3-6-13(12)10-16)11-17-15(18)14-7-4-8-20-14/h2-8H,9-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXIHVXIYAQAKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Lithium 3-cyclobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2932063.png)
![5-bromo-2-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932067.png)
![1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2932069.png)
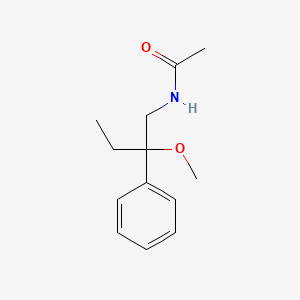
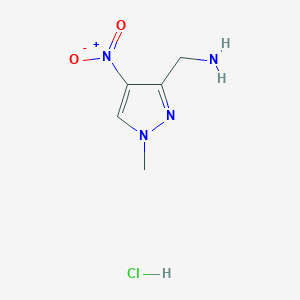

![propyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2932075.png)
![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)
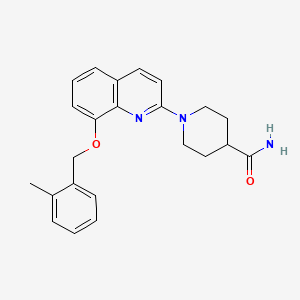
![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)
![N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2932079.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2932082.png)
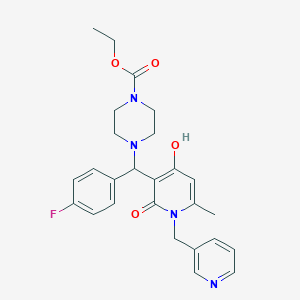
![1-(2-ethoxyethyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2932085.png)
